
3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C14H14N2O. It features a benzonitrile core substituted with a furan-2-ylmethyl group and a methylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, methylamine, and benzonitrile.
Formation of Intermediate: Furan-2-carbaldehyde reacts with methylamine to form an intermediate Schiff base.
Nucleophilic Substitution: The Schiff base undergoes nucleophilic substitution with benzonitrile to yield the final product.
The reaction conditions often involve mild heating and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzonitrile derivatives.
Applications De Recherche Scientifique
3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Furan-2-ylmethyl)amino]benzonitrile: Similar structure but lacks the methyl group on the amino moiety.
Benzonitrile derivatives: Compounds with different substituents on the benzonitrile core, such as halogens or alkyl groups.
Uniqueness
3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile is unique due to the presence of both furan and benzonitrile moieties, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3-[[furan-2-ylmethyl(methyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C14H14N2O/c1-16(11-14-6-3-7-17-14)10-13-5-2-4-12(8-13)9-15/h2-8H,10-11H2,1H3 |
Clé InChI |
RPUAJCLIBQJILG-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=CC=C1)C#N)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



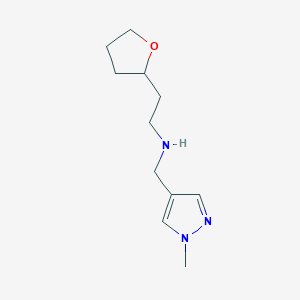

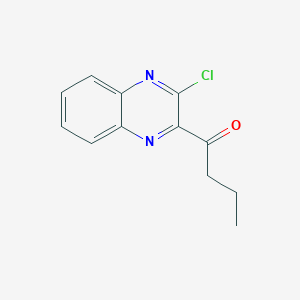
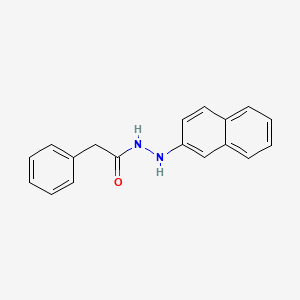
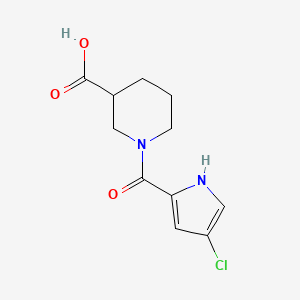
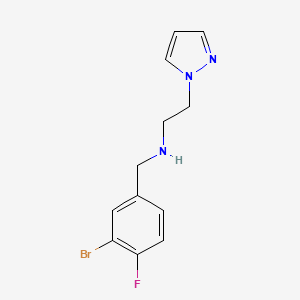


![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)

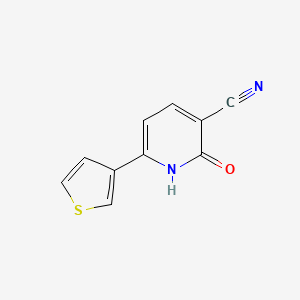

![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
